1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives, including 1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating the reactants in solvents such as xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
- Thieno[3,4-b]pyridine derivatives
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the presence of the thieno[3,2-d]pyrimidine core and the 2-oxo-2-(2,4,5-trimethylphenyl)ethyl and 2-phenylethyl substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H24N2O3S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H24N2O3S/c1-16-13-18(3)20(14-17(16)2)22(28)15-27-21-10-12-31-23(21)24(29)26(25(27)30)11-9-19-7-5-4-6-8-19/h4-8,10,12-14H,9,11,15H2,1-3H3 |
InChI Key |
HMPZBMPZXBKCAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)SC=C3)C |
Origin of Product |
United States |
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